molecular formula C8H14O2 B157528 (3-Pent-4-enyloxiran-2-yl)methanol CAS No. 129171-47-7

(3-Pent-4-enyloxiran-2-yl)methanol

Cat. No. B157528
M. Wt: 142.2 g/mol
InChI Key: YCZNSWCVOLTLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Pent-4-enyloxiran-2-yl)methanol, also known as POEM, is a chemical compound that has been extensively studied for its potential applications in various fields. POEM is a chiral molecule that has a unique structure, making it an interesting compound for chemical synthesis and biological studies.

Mechanism Of Action

The mechanism of action of (3-Pent-4-enyloxiran-2-yl)methanol is not fully understood, but it is believed to interact with enzymes and proteins in the body. (3-Pent-4-enyloxiran-2-yl)methanol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the nervous system. (3-Pent-4-enyloxiran-2-yl)methanol has also been shown to interact with the binding site of the GABAA receptor, a neurotransmitter receptor that is involved in the regulation of anxiety and sleep.

Biochemical And Physiological Effects

(3-Pent-4-enyloxiran-2-yl)methanol has been shown to have various biochemical and physiological effects. (3-Pent-4-enyloxiran-2-yl)methanol has been shown to have anti-inflammatory and analgesic effects in animal models. (3-Pent-4-enyloxiran-2-yl)methanol has also been shown to have anti-tumor activity in vitro and in vivo. Additionally, (3-Pent-4-enyloxiran-2-yl)methanol has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

(3-Pent-4-enyloxiran-2-yl)methanol has several advantages for lab experiments, including its high enantiomeric purity, its unique structure, and its potential applications in various fields. However, (3-Pent-4-enyloxiran-2-yl)methanol also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of (3-Pent-4-enyloxiran-2-yl)methanol. One potential direction is the development of new synthetic methods for (3-Pent-4-enyloxiran-2-yl)methanol and its derivatives. Another potential direction is the study of the biological activity of (3-Pent-4-enyloxiran-2-yl)methanol and its derivatives in various disease models. Additionally, the development of new applications for (3-Pent-4-enyloxiran-2-yl)methanol in catalysis, asymmetric synthesis, and medicinal chemistry is an exciting area of research.

Synthesis Methods

The synthesis of (3-Pent-4-enyloxiran-2-yl)methanol involves the reaction of (E)-3-penten-2-ol with epichlorohydrin in the presence of a base such as sodium hydroxide. The resulting product is then treated with methanol and a catalyst to yield (3-Pent-4-enyloxiran-2-yl)methanol. This synthesis method has been optimized to produce high yields of (3-Pent-4-enyloxiran-2-yl)methanol with excellent enantiomeric purity.

Scientific Research Applications

(3-Pent-4-enyloxiran-2-yl)methanol has been studied for its potential applications in various fields, including catalysis, asymmetric synthesis, and medicinal chemistry. (3-Pent-4-enyloxiran-2-yl)methanol has been used as a chiral building block in the synthesis of various compounds, including chiral ligands, pharmaceuticals, and agrochemicals. (3-Pent-4-enyloxiran-2-yl)methanol has also been used as a catalyst in various reactions, such as the epoxidation of alkenes and the ring-opening polymerization of lactones.

properties

CAS RN

129171-47-7

Product Name

(3-Pent-4-enyloxiran-2-yl)methanol

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

(3-pent-4-enyloxiran-2-yl)methanol

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-7-8(6-9)10-7/h2,7-9H,1,3-6H2

InChI Key

YCZNSWCVOLTLPB-UHFFFAOYSA-N

SMILES

C=CCCCC1C(O1)CO

Canonical SMILES

C=CCCCC1C(O1)CO

synonyms

Oxiranemethanol, 3-(4-pentenyl)- (9CI)

Origin of Product

United States

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